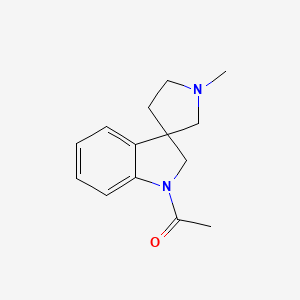
1-Acetyl-1'-methylspiro(indoline-3,3'-pyrrolidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) typically involves a three-component one-pot reaction. This method includes the 1,3-dipolar cycloaddition of azomethine ylides, which are generated in situ from the condensation of isatins with sarcosine, and a dipolarophile such as trans-1,2-dibenzoylethylene . This reaction is carried out under conventional heating and provides high regioselectivity and stereoselectivity, yielding the desired spirocyclic compound in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of bacterial cell walls .
Comparison with Similar Compounds
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can be compared to other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and have similar biological activities, including anticancer and antimicrobial properties.
Spiropyrrolidines: These compounds share the pyrrolidine ring and are used in similar applications, such as medicinal chemistry and organic synthesis.
The uniqueness of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) lies in its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64158-05-0 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(1'-methylspiro[2H-indole-3,3'-pyrrolidine]-1-yl)ethanone |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-10-14(7-8-15(2)9-14)12-5-3-4-6-13(12)16/h3-6H,7-10H2,1-2H3 |
InChI Key |
NFKVONBKZSTPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CCN(C2)C)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


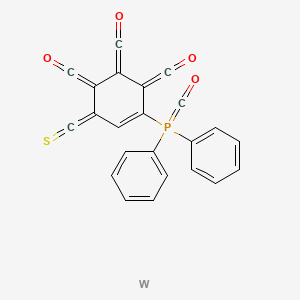
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
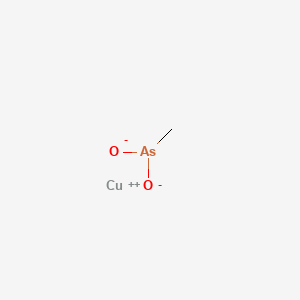
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)



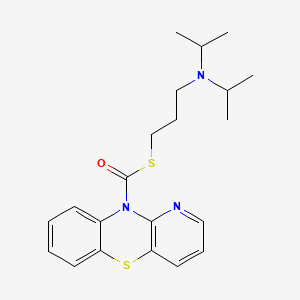
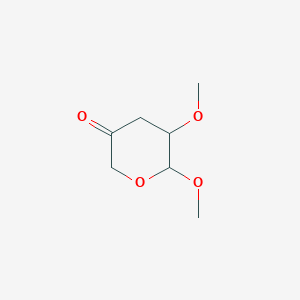
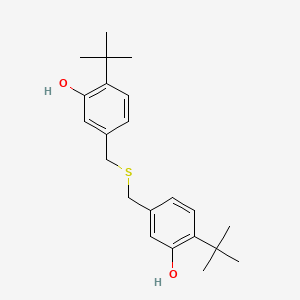
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)


